5-Aminopyridine-2-carboxylic acid chemical properties and structure
5-Aminopyridine-2-carboxylic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyridine-2-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring both a nucleophilic amino group and an acidic carboxylic acid moiety on a pyridine ring, allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 5-aminopyridine-2-carboxylic acid, along with relevant experimental protocols.
Chemical Properties and Structure
5-Aminopyridine-2-carboxylic acid is a white to off-white crystalline solid.[1] It is sparingly soluble in water. The presence of both an amino group and a carboxylic acid group allows the molecule to exhibit amphoteric properties.
Table 1: Physicochemical Properties of 5-Aminopyridine-2-carboxylic Acid
| Property | Value | Reference |
| IUPAC Name | 5-Aminopyridine-2-carboxylic acid | |
| Synonyms | 5-Amino-2-picolinic acid | [1][2] |
| CAS Number | 24242-20-4 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [2] |
| Molecular Weight | 138.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 218-223 °C | [3] |
| Boiling Point | 420.76 °C (predicted) | |
| Density | 1.417 g/cm³ (predicted) | |
| Solubility | Sparingly soluble in water. |
Table 2: Structural Identifiers for 5-Aminopyridine-2-carboxylic Acid
| Identifier | Value | Reference |
| SMILES | NC1=CC=C(N=C1)C(=O)O | [2] |
| InChI | InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10) | [2] |
| InChIKey | WDJARUKOMOGTHA-UHFFFAOYSA-N | [2] |
Synthesis and Purification
A common synthetic route to 5-aminopyridine-2-carboxylic acid involves the hydrolysis of 5-amino-2-cyanopyridine.
Experimental Protocol: Synthesis of 5-Aminopyridine-2-carboxylic Acid
This protocol describes a general procedure for the synthesis of 5-aminopyridine-2-carboxylic acid.
Materials:
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5-Amino-2-cyanopyridine
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Sulfuric acid
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Water
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High-pressure reaction vessel
Procedure:
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Dissolve 5-amino-2-cyanopyridine in concentrated sulfuric acid.
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Transfer the resulting solution to a high-pressure reaction vessel.
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Heat the vessel to 90 °C and maintain this temperature for 2 hours.
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After cooling, add water to the reaction mixture.
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Heat the mixture to 100 °C for an additional 2 hours.
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Cool the reaction mixture to allow for the precipitation of the product.
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Isolate the solid product by filtration.
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Wash the product with cold water.
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Dry the product under vacuum.
Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the characterization and purity assessment of 5-aminopyridine-2-carboxylic acid.
¹H NMR Spectroscopy
While a detailed spectrum with peak assignments was not found in the searched literature, a typical ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and carboxylic acid groups.
FT-IR Spectroscopy
The FT-IR spectrum of 5-aminopyridine-2-carboxylic acid will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |
| N-H stretch (Amine) | 3100-3500 | Medium |
| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |
| C=C and C=N stretch (Aromatic ring) | 1450-1600 | Medium-Strong |
| C-N stretch (Amine) | 1250-1350 | Medium |
| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |
Experimental Protocol: FT-IR Analysis
Instrumentation:
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Fourier Transform Infrared (FT-IR) Spectrometer
Sample Preparation:
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Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
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Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR crystal.
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Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.
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The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
Applications in Research and Development
5-Aminopyridine-2-carboxylic acid is a key intermediate in the development of various bioactive molecules and functional materials.
Pharmaceutical Research
This compound serves as a crucial starting material for the synthesis of a diverse range of pharmaceutical candidates. Its derivatives are being investigated for their potential as:
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Anti-diabetic agents
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Anti-inflammatory agents
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Anticancer agents [5]
The amino and carboxylic acid functionalities provide convenient handles for derivatization to explore structure-activity relationships (SAR) in drug discovery programs.[5]
Materials Science
In the field of materials science, 5-aminopyridine-2-carboxylic acid is utilized as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[5] These materials exhibit interesting properties such as luminescence and magnetism, with potential applications in:
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Sensors
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Electronics
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Energy storage devices
Biological Activity and Signaling Pathways
While 5-aminopyridine-2-carboxylic acid itself is primarily used as a synthetic intermediate, its derivatives have shown promising biological activities.[5] The specific signaling pathways modulated by these derivatives are diverse and depend on the overall structure of the final molecule. For instance, its role as a scaffold in the development of enzyme inhibitors suggests that its derivatives could potentially interact with the active sites of various enzymes, thereby modulating their activity. Further research is needed to elucidate the specific molecular targets and signaling pathways of individual derivatives.
Conclusion
5-Aminopyridine-2-carboxylic acid is a fundamentally important molecule with broad applications in both pharmaceutical and materials science research. Its versatile chemical nature allows for the creation of a wide array of derivatives with diverse and potentially valuable properties. This technical guide has summarized the key chemical and structural properties of this compound and provided an overview of its synthesis and applications. Further detailed experimental studies on its spectroscopic properties, crystal structure, and the biological mechanisms of its derivatives will undoubtedly continue to expand its utility in scientific innovation.

